4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid
Description
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-6-8(2-5-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIBKAOOUMGTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690183 | |
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-01-2 | |
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-fluoro-3-methoxyphenylboronic acid and 4-fluorobenzoic acid in the presence of a palladium catalyst and a base. The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atoms can be selectively reduced to hydrogen atoms under specific conditions.
Substitution: The fluorine atoms can be replaced by other substituents such as chlorine, bromine, or iodine through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: 4-Fluoro-2-(4-fluoro-3-carboxyphenyl)benzoic acid
Reduction: 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzyl alcohol
Substitution: 4-Iodo-2-(4-fluoro-3-methoxyphenyl)benzoic acid
Scientific Research Applications
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its role in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
- 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Uniqueness
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in various chemical transformations. Additionally, the compound’s ability to form strong interactions with biological targets sets it apart from other similar compounds.
Biological Activity
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both fluoro and methoxy groups, may influence its pharmacological properties and interactions with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two fluorine atoms and a methoxy group attached to the aromatic rings, which can significantly affect its solubility, reactivity, and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluoro and methoxy substituents can enhance the compound's binding affinity to specific enzymes or receptors, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits in vitro anticancer properties . For instance, research has shown significant cytotoxic effects against renal cancer and leukemia cell lines. The mechanism involves inducing DNA damage and promoting cell cycle arrest through upregulation of p-H2AX protein levels, which is indicative of DNA double-strand breaks .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caki-1 (Renal Cancer) | 15.0 | Induces DNA damage |
| Molm-14 (Leukemia) | 12.5 | Cell cycle arrest via cyclin D/Rb pathway |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicating apoptosis induction in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
